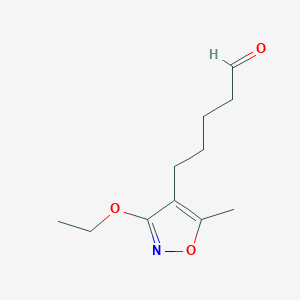
5-(3-Ethoxy-5-methylisoxazol-4-yl)pentanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Ethoxy-5-methylisoxazol-4-yl)pentanal, also known as EMIP, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of isoxazole compounds and has a molecular formula of C10H15NO3.
Mecanismo De Acción
The mechanism of action of 5-(3-Ethoxy-5-methylisoxazol-4-yl)pentanal is not fully understood, but it is believed to act as a modulator of certain receptors in the brain, including the GABA and glutamate receptors. It may also have an impact on the release of certain neurotransmitters, such as dopamine and serotonin.
Efectos Bioquímicos Y Fisiológicos
5-(3-Ethoxy-5-methylisoxazol-4-yl)pentanal has been shown to have a range of biochemical and physiological effects, including the ability to enhance cognitive function and memory. It may also have potential applications in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3-Ethoxy-5-methylisoxazol-4-yl)pentanal has several advantages for use in laboratory experiments, including its high purity and stability. However, it also has some limitations, such as its limited solubility in water and other common solvents.
Direcciones Futuras
There are many potential future directions for research involving 5-(3-Ethoxy-5-methylisoxazol-4-yl)pentanal, including its use as a therapeutic agent for neurological disorders, as well as its potential use in the development of new drugs and therapies. Further studies are needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
5-(3-Ethoxy-5-methylisoxazol-4-yl)pentanal can be synthesized in several ways, but the most common method involves the reaction of 3-ethoxy-5-methylisoxazole-4-carboxylic acid with pentanal in the presence of a catalyst. The resulting product is purified through various methods, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
5-(3-Ethoxy-5-methylisoxazol-4-yl)pentanal has been used in several scientific research studies due to its unique properties and potential applications. It has been studied for its role in the development of new drugs and therapies, as well as its potential use in various biochemical and physiological processes.
Propiedades
Número CAS |
179169-95-0 |
|---|---|
Nombre del producto |
5-(3-Ethoxy-5-methylisoxazol-4-yl)pentanal |
Fórmula molecular |
C11H17NO3 |
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
5-(3-ethoxy-5-methyl-1,2-oxazol-4-yl)pentanal |
InChI |
InChI=1S/C11H17NO3/c1-3-14-11-10(9(2)15-12-11)7-5-4-6-8-13/h8H,3-7H2,1-2H3 |
Clave InChI |
JCZBUKVYYNOSPG-UHFFFAOYSA-N |
SMILES |
CCOC1=NOC(=C1CCCCC=O)C |
SMILES canónico |
CCOC1=NOC(=C1CCCCC=O)C |
Sinónimos |
4-Isoxazolepentanal,3-ethoxy-5-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



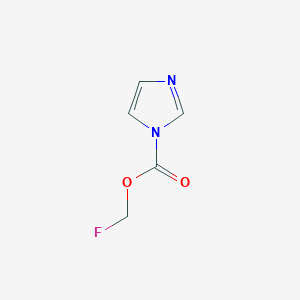
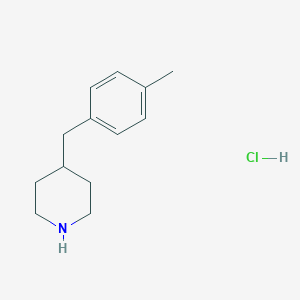
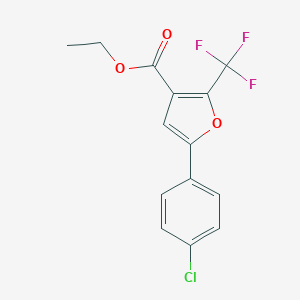
![Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI)](/img/structure/B64344.png)
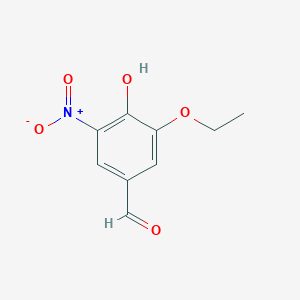
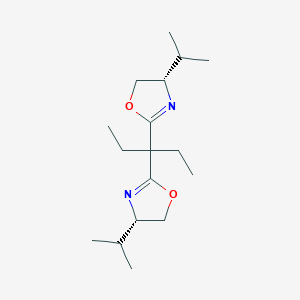

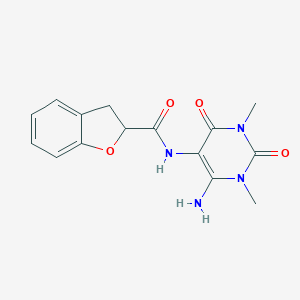
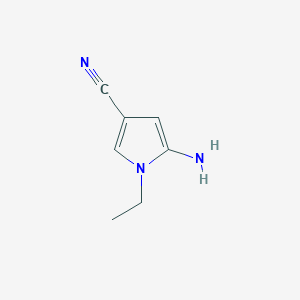
![1-(1H-Benzo[d]imidazol-4-yl)ethanone](/img/structure/B64361.png)
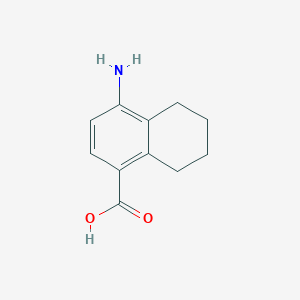
![5-Nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B64364.png)

![4-Chloro-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B64367.png)